Enhanced Acidity Relative to Benzyl Alcohol and Other Difluoro Isomers
The 2,3-difluoro substitution pattern significantly increases the acidity of the benzyl alcohol hydroxyl group compared to unsubstituted benzyl alcohol and other difluorobenzyl alcohol regioisomers. 2,3-Difluorobenzyl alcohol exhibits a predicted pKa of 13.61 ± 0.10 , which is more acidic (lower pKa) than benzyl alcohol (pKa 14.36 ± 0.10 predicted) , 4-fluorobenzyl alcohol (pKa 14.29 ± 0.10 predicted) , and the 2,4-difluoro isomer (pKa 13.82 ± 0.10 predicted) . This ~0.75 pKa unit decrease relative to benzyl alcohol corresponds to a roughly 5.6-fold increase in acid dissociation constant (Ka), reflecting the stronger inductive electron-withdrawing effect exerted by the vicinal ortho-fluorines.
| Evidence Dimension | pKa (predicted acidity of benzyl alcohol hydroxyl group) |
|---|---|
| Target Compound Data | pKa = 13.61 ± 0.10 |
| Comparator Or Baseline | Benzyl alcohol (pKa = 14.36 ± 0.10); 4-Fluorobenzyl alcohol (pKa = 14.29 ± 0.10); 2,4-Difluorobenzyl alcohol (pKa = 13.82 ± 0.10); 3,4-Difluorobenzyl alcohol (pKa ≈ 13.7 ± 0.10) |
| Quantified Difference | ΔpKa = -0.75 vs benzyl alcohol; ΔpKa = -0.21 vs 2,4-difluoro isomer; ΔpKa = -0.68 vs 4-fluoro isomer |
| Conditions | Predicted values from ACD/Labs or ChemAxon algorithms; consistent across ChemicalBook and vendor datasheets |
Why This Matters
This ~0.75 pKa unit decrease (≈5.6-fold higher Ka) relative to benzyl alcohol may influence deprotonation equilibrium in nucleophilic substitution reactions and alter hydrogen-bond donating capacity in biological contexts.
